molecular formula C10H12O2 B8610345 2-(3-Methoxyphenyl)-2-methyloxirane CAS No. 70120-21-7

2-(3-Methoxyphenyl)-2-methyloxirane

Cat. No.: B8610345
CAS No.: 70120-21-7
M. Wt: 164.20 g/mol
InChI Key: JWTROARTXJMXQS-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-methyloxirane is a synthetically derived oxirane (epoxide) ring-containing compound of significant interest in medicinal chemistry and pharmacological research. Its core structure, featuring a three-membered epoxide ring attached to a 3-methoxyphenyl group, is associated with high reactivity and diverse biological activity. Researchers can leverage this compound as a key synthetic intermediate for the development of novel therapeutic agents. The primary research applications of this compound are inspired by its structural analogs, which demonstrate potent biological effects. Specifically, epoxide derivatives of natural phenols, such as eugenol, have shown enhanced antibacterial activity, particularly against resistant strains of Helicobacter pylori , a pathogen linked to gastritis and gastric cancer . The oxirane ring is a critical pharmacophore, capable of undergoing nucleophilic ring-opening reactions that can disrupt essential bacterial cellular processes . Furthermore, related methoxyphenyl compounds like anethole and its derivatives have exhibited promising multi-mechanistic anticancer properties in preclinical models, including inducing apoptosis and modulating key signaling pathways such as NF-κB and PI3K/Akt/mTOR . Another closely related analog, 2-[(4-methoxyphenyl)methyl]oxirane, has demonstrated significant antioxidant and antilipase activities in vitro, suggesting potential research applications for metabolic disorders . The value of this compound lies in its potential to serve as a versatile building block in hit-to-lead optimization campaigns. Its mechanism of action is primarily attributed to the strained epoxide ring, which is susceptible to nucleophilic attack by biological macromolecules, allowing it to interact with various enzymatic targets . This product is intended for non-human research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

70120-21-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-methyloxirane

InChI

InChI=1S/C10H12O2/c1-10(7-12-10)8-4-3-5-9(6-8)11-2/h3-6H,7H2,1-2H3

InChI Key

JWTROARTXJMXQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC(=CC=C2)OC

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-(3-Methoxyphenyl)-2-methyloxirane serves as an important intermediate in the synthesis of complex organic molecules. Its epoxide structure allows for various chemical transformations, making it a valuable building block in organic chemistry. It can be utilized to synthesize pharmaceuticals, agrochemicals, and other functional materials.

Reactivity and Functionalization
The epoxide group in this compound can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of alcohols or other functional groups. This reactivity is exploited in the synthesis of more complex structures, including those with biological activity.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, certain synthesized compounds based on this structure have shown selective targeting capabilities against cancerous cells, with IC50 values indicating potent antiproliferative activity. These compounds are being investigated for their potential use in cancer therapies .

Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of related compounds derived from this compound. These compounds may inhibit specific signaling pathways involved in inflammation, suggesting their potential application in treating inflammatory diseases .

Agrochemical Applications

Pesticide Development
The compound's reactivity allows it to be used as a precursor in the synthesis of agrochemicals, particularly pesticides. Its ability to form stable derivatives can lead to the development of new agrochemical agents that are effective against various pests while minimizing environmental impact.

Summary of Findings

Application AreaDescriptionExamples/Case Studies
Chemical Synthesis Intermediate for synthesizing complex organic moleculesUsed in pharmaceutical and agrochemical synthesis
Medicinal Chemistry Potential anticancer and anti-inflammatory propertiesCompounds show selective cytotoxicity against cancer cells
Agrochemical Applications Precursor for developing new pesticidesInvestigated for efficacy against agricultural pests

Comparison with Similar Compounds

Positional Isomers: Ortho, Meta, and Para Substitution

The position of the methoxy group on the phenyl ring significantly impacts the compound’s physicochemical properties and reactivity.

Property 2-(3-Methoxyphenyl)-2-methyloxirane 2-(2-Methoxyphenyl)-2-methyloxirane 2-(4-Methoxyphenyl)-3-methyloxirane
Substituent Position Meta (3-OCH₃) Ortho (2-OCH₃) Para (4-OCH₃)
¹H NMR Shifts Not explicitly reported δ 3.86 (OCH₃), 2.91–2.75 (epoxide protons) δ 3.80 (OCH₃), 2.65–2.50 (epoxide protons)
Reactivity Moderate ring-opening kinetics Faster reactivity in thiolysis reactions Lower regioselectivity in carbonylation
  • Key Findings :
    • Ortho-substituted analogs (e.g., 2-(2-methoxyphenyl)-2-methyloxirane) exhibit enhanced reactivity in nucleophilic ring-opening reactions due to steric and electronic effects .
    • Para-substituted derivatives (e.g., 2-(4-methoxyphenyl)-3-methyloxirane) display reduced regioselectivity in carbonylation reactions compared to meta-substituted analogs, likely due to diminished electronic directing effects .

Substituent Effects: Aromatic vs. Aliphatic Groups

Replacing the 3-methoxyphenyl group with non-aromatic substituents alters steric and electronic profiles:

Compound Key Structural Feature Reactivity/Application
This compound Aromatic (electron-rich) Used in drug synthesis and catalytic studies
2-(Cyclopentylmethyl)-2-methyloxirane Aliphatic (sterically bulky) Higher stability in acidic conditions
2-Methyloxirane Simple epoxide (no aryl group) Baseline reactivity for comparative studies
  • Key Findings :
    • Aliphatic substituents (e.g., cyclopentylmethyl) increase steric hindrance, slowing ring-opening reactions but improving thermal stability .
    • Aromatic substituents enhance conjugation, enabling applications in photochemical reactions and as intermediates for tyrosinase inhibitors .

Functional Group Variations

The addition of functional groups modifies solubility, stability, and biological activity:

Compound Functional Group Key Property/Application
This compound Epoxide Synthetic intermediate for pharmaceuticals
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate Epoxide + ester Chiral building block for asymmetric synthesis
Methoxetamine (3-MeO-2′-oxo-PCE) Cyclohexanone + ethylamino NMDA receptor antagonist with dissociative effects
  • Key Findings: Carboxylate esters (e.g., methyl esters) improve solubility in polar solvents and enable chiral resolution . Amino-substituted analogs (e.g., methoxetamine) exhibit pharmacological activity, highlighting the 3-methoxyphenyl moiety’s role in CNS-targeting molecules .

Application-Oriented Comparisons

Compound Primary Application Performance vs. This compound
This compound Catalysis, drug synthesis High regioselectivity in carbonylation
2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane Polymer production Forms stable epoxy resins due to ether linkage
2-Methyloxirane polymer with oxirane Industrial coatings Lower cost but reduced functional versatility
  • Key Findings :
    • Polymer-focused epoxides prioritize thermal stability over reactivity, unlike the target compound .
    • Pharmaceutical intermediates benefit from the 3-methoxyphenyl group’s electronic profile, enabling selective bond formation .

Preparation Methods

Reaction Conditions and Procedure

A solution of 2-(3-methoxyphenyl)-2-methylpropene (1.0 equiv) in anhydrous dichloromethane (DCM) is cooled to 0°C under inert atmosphere. m-CPBA (1.2 equiv) is added portionwise, and the mixture is stirred for 5–8 hours at 0°C. The reaction is quenched with saturated sodium bicarbonate, and the organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated. Purification via silica gel chromatography yields the epoxide as a colorless oil.

Key Parameters:

  • Solvent: Dichloromethane (DCM) ensures optimal peracid stability and reaction homogeneity.

  • Temperature: 0°C minimizes side reactions, such as diol formation via ring-opening.

  • Workup: Sodium bicarbonate neutralizes excess peracid and byproducts.

Yield and Scalability

This method consistently achieves yields of 85–91%, with scalability demonstrated at multi-gram levels. The use of DCM, while effective, poses environmental concerns, driving interest in alternative solvents.

Epoxidation Employing Potassium Monopersulfate (Oxone)

Oxone (2KHSO₅·KHSO₄·K₂SO₄) offers a greener alternative to peracids, generating reactive dioxirane intermediates in situ. This method is particularly advantageous for substrates sensitive to acidic conditions.

Reaction Protocol

A mixture of 2-(3-methoxyphenyl)-2-methylpropene (1.0 equiv), Oxone (2.2 equiv), and sodium bicarbonate (3.0 equiv) in acetone-water (1:1 v/v) is stirred at 0°C for 5–8 hours. The reaction is diluted with water, extracted with ethyl acetate, and purified via chromatography to isolate the epoxide.

Advantages:

  • Solvent System: Aqueous acetone reduces reliance on halogenated solvents.

  • Safety: Oxone is non-explosive and easier to handle than m-CPBA.

Performance Metrics

Yields range from 57% to 69%, with incomplete conversion attributed to competing side reactions in polar protic solvents. Optimization studies suggest increasing Oxone stoichiometry (up to 3.0 equiv) improves efficiency.

Catalytic Epoxidation with Hydrogen Peroxide and Organocatalysts

Recent advances explore organocatalytic systems for epoxidation, leveraging hydrogen peroxide as a terminal oxidant. For example, 2,2,2-trifluoroacetophenone catalyzes the reaction via a peroxycarboximidic acid intermediate.

Methodology

A solution of the alkene (1.0 equiv), 2,2,2-trifluoroacetophenone (20 mol%), and hydrogen peroxide (5.0 equiv) in acetonitrile is stirred at room temperature for 24 hours. The catalyst facilitates oxygen transfer, forming the epoxide with moderate yields.

Challenges:

  • Yield Limitations: Competitive decomposition of hydrogen peroxide reduces efficiency (yields ~48%).

  • Catalyst Loading: High catalyst requirements (20 mol%) hinder cost-effectiveness.

Comparative Analysis of Preparation Methods

Method Reagent Solvent Temperature Time (h) Yield Reference
m-CPBA Epoxidationm-CPBADCM0°C5–885–91%
Oxone EpoxidationOxone, NaHCO₃Acetone-H₂O0°C5–857–69%
Organocatalytic OxidationH₂O₂, TrifluoroacetophenoneMeCNRT24~48%

Key Observations:

  • m-CPBA remains the gold standard for high yields and reproducibility.

  • Oxone balances environmental and safety considerations with moderate efficiency.

  • Catalytic Methods require further development to match traditional approaches.

Mechanistic Insights and Side Reactions

Peracid-Mediated Epoxidation

The reaction proceeds through a concerted cyclic transition state, where the peracid’s electrophilic oxygen attacks the alkene’s π-bond, forming the epoxide and releasing a carboxylic acid byproduct. Competing pathways, such as dihydroxylation, are suppressed in non-aqueous media.

Oxone-Driven Epoxidation

Oxone generates dioxirane intermediates under basic conditions, which transfer an oxygen atom to the alkene. The aqueous environment, however, risks partial hydrolysis of the epoxide to vicinal diols, necessitating precise pH control .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Methoxyphenyl)-2-methyloxirane, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of 2,2-disubstituted epoxides like this compound typically involves epoxidation of the corresponding alkene using peracids (e.g., mCPBA) or catalytic oxidation. For regioselective carbonylation, reaction conditions such as temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DCM), and catalyst choice (e.g., Lewis acids like BF₃·OEt₂) must be optimized to avoid side reactions like ring-opening . Characterization via ¹H NMR (e.g., δ 1.2–1.5 ppm for methyl groups, δ 3.7–3.9 ppm for methoxy protons) ensures structural fidelity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Epoxides are reactive and potentially toxic. Key protocols include:

  • Ventilation : Use fume hoods to prevent inhalation exposure.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent polymerization.
  • Decomposition : Neutralize spills with dilute sodium bicarbonate to mitigate acidic byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of ring-opening reactions in this compound, and what discrepancies arise between computational and experimental data?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) can model electronic effects influencing regioselectivity. For example, calculations may predict preferential nucleophilic attack at the less sterically hindered carbon, but experimental results (e.g., acid-catalyzed ring-opening) might favor the more substituted carbon due to carbocation stability. Such contradictions require revisiting solvent effects or transition-state modeling in DFT .

Q. What analytical strategies resolve structural ambiguities in this compound derivatives, particularly regarding stereochemistry?

  • Methodological Answer : Advanced NMR techniques like NOESY (to assess spatial proximity of protons) and ¹³C DEPT (to identify quaternary carbons) are critical. For example, coupling constants (J) in ¹H NMR can distinguish cis/trans epoxide configurations. High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular geometry .

Q. How does the electronic environment of the 3-methoxyphenyl group influence the reactivity of this compound in nucleophilic ring-opening reactions?

  • Methodological Answer : The electron-donating methoxy group at the para position stabilizes the aryl ring via resonance, directing nucleophiles to the benzylic carbon of the epoxide. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) and Hammett plots can quantify this electronic effect .

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